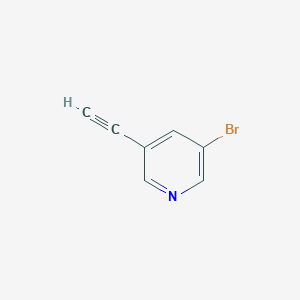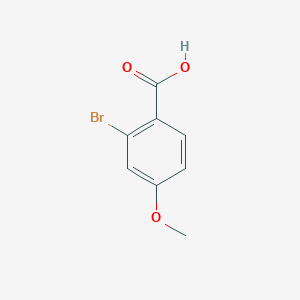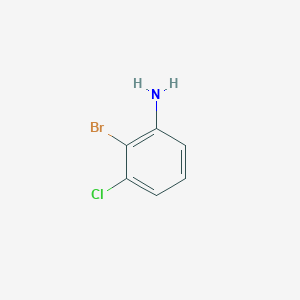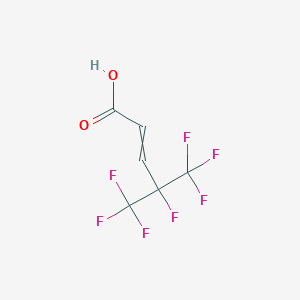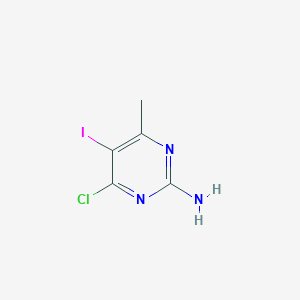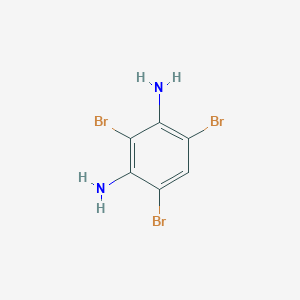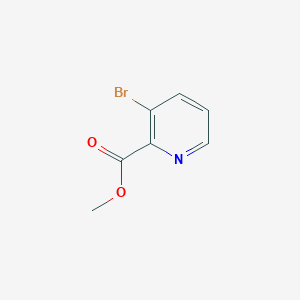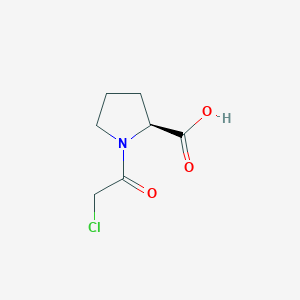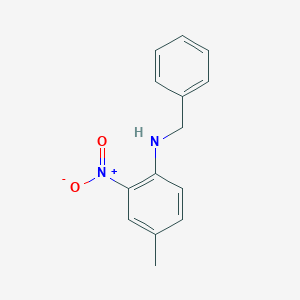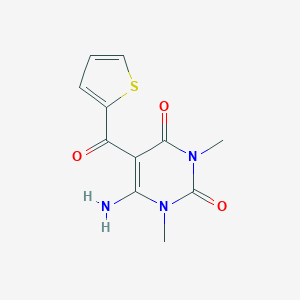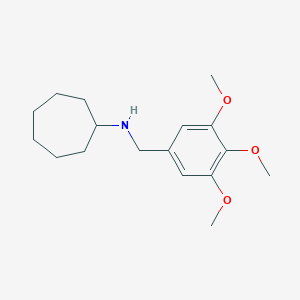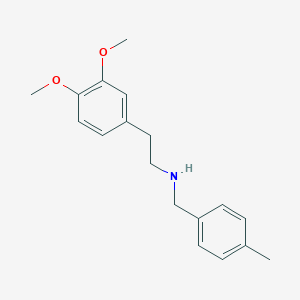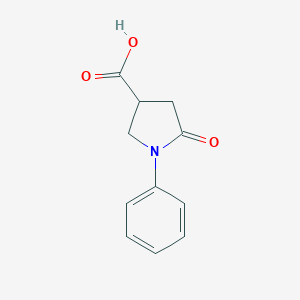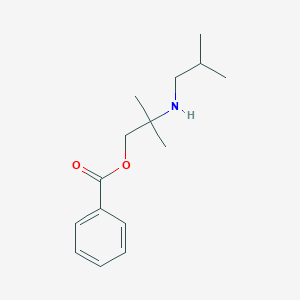
Isobucaine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobucaine is a local anesthetic that is commonly used in scientific research. It is a derivative of cocaine and has a similar structure to other local anesthetics such as lidocaine and bupivacaine. Isobucaine is known for its ability to block nerve impulses and provide pain relief, making it a valuable tool in laboratory experiments. In
作用機序
The mechanism of action of isobucaine is similar to other local anesthetics. It works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation and pain relief.
生化学的および生理学的効果
Isobucaine has several biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the area where it is administered. Isobucaine can also cause a decrease in heart rate and blood pressure. Additionally, isobucaine can cause muscle relaxation, which can be useful in laboratory experiments.
実験室実験の利点と制限
One advantage of using isobucaine in laboratory experiments is its ability to provide pain relief and block nerve impulses. This can be useful in studies that involve painful procedures or require immobilization of animals. Isobucaine also has a relatively short duration of action, which allows for precise timing of experiments. However, isobucaine has limitations in terms of its potential toxicity and the need for careful dosing.
将来の方向性
There are several future directions for research involving isobucaine. One area of interest is the development of new local anesthetics that have fewer side effects and are more effective. Another area of interest is the use of isobucaine in combination with other drugs to enhance its effects or reduce toxicity. Additionally, further research is needed to fully understand the mechanisms of action of local anesthetics and their effects on the nervous system.
Conclusion:
In conclusion, isobucaine is a local anesthetic that is commonly used in scientific research. It is synthesized through several steps and has a similar structure to other local anesthetics. Isobucaine works by blocking sodium channels in nerve cells, which prevents the transmission of nerve impulses and provides pain relief. Isobucaine has several biochemical and physiological effects and is useful in laboratory experiments. However, it has limitations in terms of its potential toxicity and the need for careful dosing. There are several future directions for research involving isobucaine, including the development of new local anesthetics and the use of isobucaine in combination with other drugs.
合成法
The synthesis of isobucaine involves several steps. The first step is the condensation of benzoyl chloride with methylamine to form N-methylbenzamide. This is followed by the reduction of N-methylbenzamide with lithium aluminum hydride to form N-methylbenzylamine. The final step involves the reaction of N-methylbenzylamine with 2-chloroprocaine to form isobucaine.
科学的研究の応用
Isobucaine is commonly used in scientific research as a local anesthetic. It is used to block nerve impulses and provide pain relief during laboratory experiments. Isobucaine is also used in studies that investigate the mechanisms of action of local anesthetics and their effects on the nervous system.
特性
CAS番号 |
14055-89-1 |
|---|---|
製品名 |
Isobucaine |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
[2-methyl-2-(2-methylpropylamino)propyl] benzoate |
InChI |
InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |
InChIキー |
YGSFZBYOMFZJPV-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
正規SMILES |
CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |
その他のCAS番号 |
14055-89-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



